2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide

Medicinal Chemistry Physicochemical Property Optimization ADME

Inconsistent SAR from imprecise analog selection undermines lead optimization. 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide (CAS 438228-91-2) resolves this with validated differentiation: • Defined LogP 3.05 vs. 4-methoxy (2.17) & 4-isopropyl (3.70) analogs - enables systematic lipophilicity SAR • Reactive hydrazide handle for hydrazone, Schiff base, and heterocyclic-fused library synthesis • C₁₉H₁₉N₃O₂, MW 321.37, 97% purity, shipped ambient; for EGFR kinase inhibitor discovery and ADME profiling studies.

Molecular Formula C19H19N3O2
Molecular Weight 321.4g/mol
CAS No. 438228-91-2
Cat. No. B455689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide
CAS438228-91-2
Molecular FormulaC19H19N3O2
Molecular Weight321.4g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
InChIInChI=1S/C19H19N3O2/c1-12(2)24-14-9-7-13(8-10-14)18-11-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-12H,20H2,1-2H3,(H,22,23)
InChIKeyFKUIWNXYLIOBBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide: Overview


2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide (CAS 438228-91-2) is a synthetic small molecule belonging to the quinoline-4-carbohydrazide class, characterized by a 4-isopropoxyphenyl substituent at the 2-position of the quinoline ring and a reactive hydrazide functional group . Its molecular formula is C₁₉H₁₉N₃O₂ with a molecular weight of 321.37 g/mol . This compound is supplied with a minimum purity of 95% .

1
ScaffoldQuinoline-4-carbohydrazide core for SAR exploration
2
Substituent4-isopropoxyphenyl for balanced lipophilicity
3
Functional groupReactive hydrazide for derivatization

Why This Compound Cannot Be Replaced by Common Analogs


Within the quinoline-4-carbohydrazide scaffold, subtle changes to the aryl substituent drastically alter physicochemical and, consequently, biological properties. Replacing the 4-isopropoxy group with a smaller methoxy, a lipophilic isopropyl, or a halogen can lead to significant shifts in LogP, hydrogen bonding capacity, and steric bulk, which in turn affect target binding, solubility, and metabolic stability [1][2]. Such variations undermine the reproducibility of SAR studies and may lead to false negatives in screening campaigns. Therefore, precise compound selection based on validated differentiation metrics is essential for robust scientific outcomes.

Lipophilicity shift

Replacing the 4-isopropoxy group with isopropyl or methoxy may shift LogP, altering permeability and solubility profiles for SAR studies.

H-bond capacity change

The ether oxygen in the substituent contributes to hydrogen bonding; analogs lacking it may alter target engagement and formulation behavior.

Steric bulk variation

Differences in substituent size can affect binding pocket fit; direct replacement may not reproduce binding or selectivity data.

Differentiation from Closest Analogs


Lipophilicity Control vs. 4-Isopropyl and 4-Methoxy Analogs

The 4-isopropoxy substituent confers a moderate and balanced lipophilicity (ACD/LogP = 3.05, estimated Log Kow = 3.28) compared to the more lipophilic 4-isopropyl analog (ACD/LogP = 3.70) and the less lipophilic 4-methoxy analog (ACD/LogP = 2.17) . This positions the compound in an optimal range for cellular permeability while mitigating excessive hydrophobicity that can lead to poor solubility and off-target promiscuity.

Lipophilicity Control
Data to verify
Target: ACD/LogP 3.05 (Kow 3.28) · Comparator: 4-Isopropyl LogP 3.70, 4-Methoxy LogP 2.17 · ΔLogP −0.65 / +0.88
Supports permeability-appropriate logP selection in hit-to-lead
Predicted values; experimental confirmation recommended
Medicinal Chemistry Physicochemical Property Optimization ADME

Molecular Weight and Hydrogen Bonding Impact

With a molecular weight of 321.37 g/mol and 5 hydrogen bond acceptors (HBA), 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide maintains favorable drug-like properties (Rule of 5 violations = 0) . In contrast, the 4-isopropyl analog (MW = 305.37, HBA = 4) lacks an oxygen atom in the substituent, reducing potential for hydrogen bonding interactions, while the 4-chlorophenyl analog (MW = 297.74) is smaller but may introduce halogen-dependent liabilities .

MW & HBA Profile
Data to verify
Target: MW 321.37, HBA 5 · Comparator: 4-Isopropyl MW 305.37 (HBA 4), 4-Chloro MW 297.74 (HBA 3) · ΔMW +16.0/+23.63, ΔHBA +1
HBA count may influence solubility and target interaction potential
Based on structural formula analysis
Drug-Likeness Formulation Physicochemical Properties

EGFR Kinase Inhibitory Potential

The quinoline-4-carbohydrazide scaffold is a validated core for designing EGFR tyrosine kinase inhibitors. In a recent study, 2-(quinoline-4-carbonyl)hydrazide derivatives exhibited potent EGFR inhibition, with compound 6h achieving an IC₅₀ of 0.22 μM, comparable to lapatinib (IC₅₀ = 0.18 μM) [1]. While direct data for this specific compound are not yet published, the presence of the 4-isopropoxyphenyl group provides a distinct vector for optimizing binding interactions and selectivity compared to other substituted analogs.

EGFR Kinase Potential
Class-level inference
Direct data not reported. Related 2-(quinoline-4-carbonyl)hydrazide derivative 6h: IC₅₀ 0.22 μM (Lapatinib IC₅₀ 0.18 μM).
Scaffold supports kinase inhibitor research; compound-specific validation needed
Class-level evidence; requires direct testing
EGFR Inhibition Anticancer Kinase Targeting

Purity Benchmark for Reproducible Research

Multiple reputable vendors supply 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide with a minimum purity specification of 95% . This standardized purity level ensures that experimental outcomes are attributable to the compound itself rather than impurities. While many analogs are also offered at similar purity, the availability of this compound from multiple sources with documented quality reduces supply chain risk and facilitates inter-study comparison.

Purity Specification
Specification review
Standardized purity aids reproducible SAR and assay results
Vendor CoA verification recommended
Quality Control Reproducibility Sourcing

Optimal Applications in Drug Discovery


Scaffold Optimization for EGFR Kinase Inhibitors

Leverage the validated quinoline-4-carbohydrazide scaffold as a starting point for developing novel EGFR inhibitors. The 4-isopropoxyphenyl substituent offers a distinct physicochemical profile (LogP = 3.05) compared to common analogs, allowing researchers to explore structure-activity relationships (SAR) with a unique chemical space. Derivatives may be evaluated for kinase inhibition as demonstrated by related compounds [1].

Physicochemical Property Tuning in Hit-to-Lead

Utilize this compound as a tool to systematically study the impact of alkoxy substituents on lipophilicity, solubility, and permeability. Its moderate LogP (3.05) and 5 hydrogen bond acceptors provide a balanced profile for optimizing ADME properties [1]. Comparative studies with the 4-isopropyl (LogP 3.70) and 4-methoxy (LogP 2.17) analogs can elucidate SAR trends .

Building Block for Diversity-Oriented Synthesis

The hydrazide functional group serves as a versatile handle for generating hydrazones, Schiff bases, or heterocyclic fused systems. This compound can be employed as a key intermediate to rapidly construct libraries of novel quinoline-based molecules for screening against antimicrobial or anticancer targets [2].

Application
Selection Property
Validation Focus
Scaffold optimization for EGFR kinase studies
Balanced LogP and hydrogen bonding profile
Kinase inhibition assay; SAR with 4-isopropoxy substitution
Physicochemical property tuning in hit-to-lead
Moderate lipophilicity and HBA count
Permeability/solubility assay; comparative SAR with alkoxy analogs
Diversity-oriented synthesis building block
Reactive hydrazide functional group
Library synthesis for antimicrobial and cancer cell-line screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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